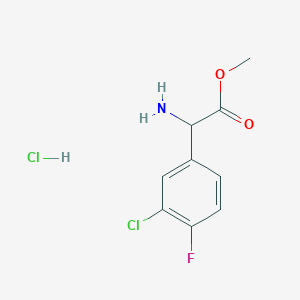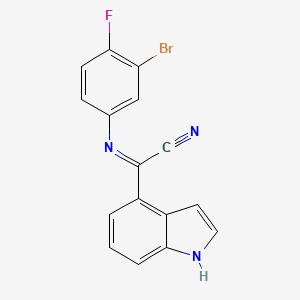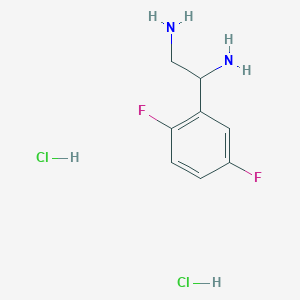
1-(2,5-Difluorophenyl)ethane-1,2-diamine 2hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,5-Difluorophenyl)ethane-1,2-diamine 2hcl is a chemical compound with the molecular formula C8H12Cl2F2N2 and a molecular weight of 245.09 g/mol . This compound is characterized by the presence of two fluorine atoms on the phenyl ring and two amine groups on the ethane chain, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
The synthesis of 1-(2,5-Difluorophenyl)ethane-1,2-diamine 2hcl typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-difluorobenzene and ethylenediamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
1-(2,5-Difluorophenyl)ethane-1,2-diamine 2hcl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(2,5-Difluorophenyl)ethane-1,2-diamine 2hcl has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2,5-Difluorophenyl)ethane-1,2-diamine 2hcl involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
1-(2,5-Difluorophenyl)ethane-1,2-diamine 2hcl can be compared with other similar compounds, such as:
1-(2,4-Difluorophenyl)ethane-1,2-diamine: Similar structure but with fluorine atoms at different positions.
1-(2,5-Dichlorophenyl)ethane-1,2-diamine: Chlorine atoms instead of fluorine atoms.
1-(2,5-Difluorophenyl)propane-1,2-diamine: A longer carbon chain.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both fluorine atoms and amine groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C8H12Cl2F2N2 |
|---|---|
Peso molecular |
245.09 g/mol |
Nombre IUPAC |
1-(2,5-difluorophenyl)ethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C8H10F2N2.2ClH/c9-5-1-2-7(10)6(3-5)8(12)4-11;;/h1-3,8H,4,11-12H2;2*1H |
Clave InChI |
DUKQTLZSJMJRSW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1F)C(CN)N)F.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


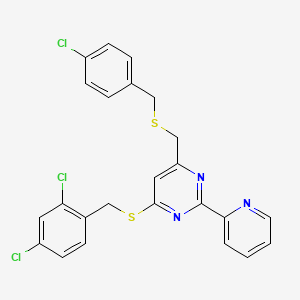
![1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 4-chlorobenzoate](/img/structure/B13057288.png)
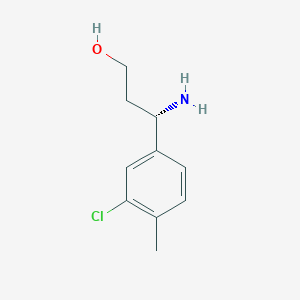

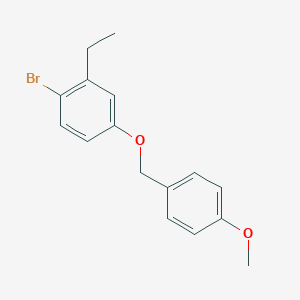

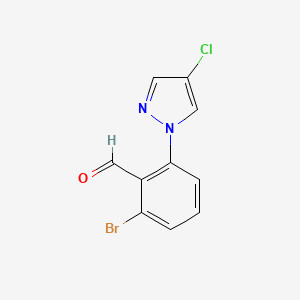
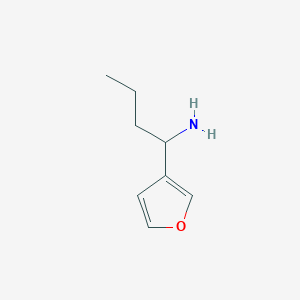

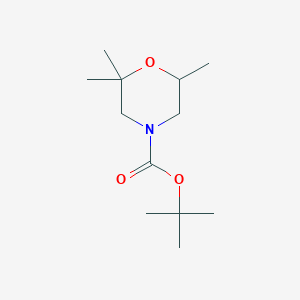
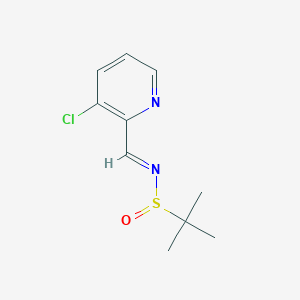
![5-Bromo-3-(tetrahydrofuran-3-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13057369.png)
